molecular formula C14H16O4 B13151519 (2E)-3-(8-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid

(2E)-3-(8-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid

Cat. No.: B13151519
M. Wt: 248.27 g/mol
InChI Key: BJDYYBOLLJMITL-VOTSOKGWSA-N
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Description

3-(8-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid typically involves the reaction of 8-ethoxy-3,4-dihydro-2H-1-benzopyran with prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(8-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-(8-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(8-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran: Known for its photochemical properties.

    3,4-Dihydro-2H-1-benzopyran: Used in the synthesis of various organic compounds.

Uniqueness

3-(8-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

(E)-3-(8-ethoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C14H16O4/c1-2-17-12-5-3-4-11-8-10(6-7-13(15)16)9-18-14(11)12/h3-7,10H,2,8-9H2,1H3,(H,15,16)/b7-6+

InChI Key

BJDYYBOLLJMITL-VOTSOKGWSA-N

Isomeric SMILES

CCOC1=CC=CC2=C1OCC(C2)/C=C/C(=O)O

Canonical SMILES

CCOC1=CC=CC2=C1OCC(C2)C=CC(=O)O

Origin of Product

United States

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